7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoxaline and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with the NMDA receptor. The compound binds to the receptor and blocks the influx of calcium ions into the cell. This leads to a decrease in the excitability of the neuron and a reduction in the release of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one are primarily related to its interaction with the NMDA receptor. The compound has been found to have neuroprotective effects in various models of neuronal injury. It has also been shown to have anticonvulsant and analgesic effects. Additionally, the compound has been studied for its potential applications in the treatment of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its potency and specificity for the NMDA receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of the compound have been found to be toxic to neurons and can lead to cell death.
Future Directions
There are several future directions for the study of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of interest is the study of the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has been studied for its potential applications in the treatment of drug addiction and withdrawal. Further research is needed to fully understand the potential of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in these areas.
Conclusion:
In conclusion, 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a valuable tool for scientific research. Its potency and specificity for the NMDA receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. The compound has been found to have a range of interesting biochemical and physiological effects and has potential applications in the treatment of various neurological disorders. However, further research is needed to fully understand the potential of this compound in these areas.
Scientific Research Applications
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in scientific research. One of the major areas of interest is its use as a pharmacological tool to study glutamate receptors. The compound has been found to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. This makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes.
properties
IUPAC Name |
7-amino-4-methyl-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5,10H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVGSMRALPBUCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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